Cas no 533869-42-0 (4-(dipropylsulfamoyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide)

4-(dipropylsulfamoyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(N,N-dipropylsulfamoyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Benzamide, 4-[(dipropylamino)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-
- 4-(dipropylsulfamoyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide
-
- Inchi: 1S/C21H23FN4O4S/c1-3-13-26(14-4-2)31(28,29)18-11-7-15(8-12-18)19(27)23-21-25-24-20(30-21)16-5-9-17(22)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,23,25,27)
- InChI Key: LTEWDKWSUPSEEU-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=C(F)C=C2)O1)(=O)C1=CC=C(S(N(CCC)CCC)(=O)=O)C=C1
Experimental Properties
- Density: 1.318±0.06 g/cm3(Predicted)
- pka: 9.82±0.70(Predicted)
4-(dipropylsulfamoyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0559-0093-50mg |
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533869-42-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0559-0093-10mg |
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533869-42-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0559-0093-20mg |
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533869-42-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
A2B Chem LLC | BA71963-1mg |
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533869-42-0 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | BA71963-50mg |
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533869-42-0 | 50mg |
$504.00 | 2024-04-19 | ||
A2B Chem LLC | BA71963-100mg |
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533869-42-0 | 100mg |
$697.00 | 2024-04-19 | ||
Life Chemicals | F0559-0093-20μmol |
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533869-42-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0559-0093-2mg |
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533869-42-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0559-0093-40mg |
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533869-42-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0559-0093-3mg |
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533869-42-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
4-(dipropylsulfamoyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide Related Literature
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
Additional information on 4-(dipropylsulfamoyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide
Recent Advances in the Study of 4-(Dipropylsulfamoyl)-N-5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-ylbenzamide (CAS: 533869-42-0)
The compound 4-(dipropylsulfamoyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS: 533869-42-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications. The following sections provide a comprehensive overview of the current state of research, highlighting key discoveries and future directions.
Recent studies have identified 4-(dipropylsulfamoyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide as a promising candidate for the treatment of inflammatory and autoimmune diseases. The compound exhibits potent inhibitory effects on specific signaling pathways involved in inflammation, such as the NF-κB pathway. In vitro and in vivo experiments have demonstrated its ability to reduce pro-inflammatory cytokine production and attenuate tissue damage in animal models of rheumatoid arthritis and inflammatory bowel disease. These findings suggest that the compound could serve as a novel anti-inflammatory agent with a unique mechanism of action.
In addition to its anti-inflammatory properties, recent research has explored the compound's potential as an anticancer agent. Preliminary studies indicate that 4-(dipropylsulfamoyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide may inhibit tumor growth by targeting key enzymes involved in cell proliferation and survival. For instance, it has been shown to suppress the activity of protein kinases such as AKT and ERK, which are critical for cancer cell survival. These findings are particularly relevant for the development of targeted therapies for cancers with dysregulated kinase signaling.
The pharmacokinetic profile of 4-(dipropylsulfamoyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide has also been investigated in recent studies. The compound exhibits favorable bioavailability and metabolic stability, making it a viable candidate for further drug development. However, challenges remain in optimizing its solubility and minimizing potential off-target effects. Researchers are currently exploring structural modifications to enhance its pharmacological properties while maintaining its therapeutic efficacy.
Future research directions for 4-(dipropylsulfamoyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide include further elucidation of its molecular targets and mechanisms of action. Advanced techniques such as cryo-EM and X-ray crystallography are being employed to determine the compound's binding interactions with its target proteins. Additionally, preclinical studies are underway to evaluate its safety and efficacy in more complex disease models. These efforts are expected to pave the way for clinical trials and eventual therapeutic applications.
In conclusion, 4-(dipropylsulfamoyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide represents a promising compound with diverse therapeutic potential. Its unique chemical structure and pharmacological properties make it a valuable subject of ongoing research in the fields of inflammation and oncology. As studies continue to uncover its full range of biological activities, this compound may emerge as a key player in the development of next-generation therapeutics.
533869-42-0 (4-(dipropylsulfamoyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide) Related Products
- 2350444-53-8(rac-methyl (1R,2R)-2-3-(aminomethyl)phenylcyclopropane-1-carboxylate)
- 2138159-49-4(1-(Benzylamino)hex-5-yn-3-one)
- 73365-02-3(tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate)
- 1261739-85-8(2-Hydroxy-5-methyl-4-(4-(trifluoromethoxy)phenyl)pyridine)
- 1396855-86-9(2-{1,1'-biphenyl-4-yloxy}-N-6-(morpholin-4-yl)pyrimidin-4-ylacetamide)
- 2411386-00-8((4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole)
- 1361568-29-7(5'-(Chloromethyl)-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl)
- 1261537-04-5(2-Hydroxy-3-(4-(trifluoromethyl)phenyl)pyridine-4-acetic acid)
- 1402446-15-4(Ethyl (3-isopropyl-5-methyl-1H-pyrazol-1-yl)acetate)
- 1321621-17-3(2-(3-chloro-4-nitrophenyl)acetaldehyde)




